molecular formula C₁₂H₁₈O₇ B1140049 1,5-Di-O-acetyl-2,3-isopropylidene-D-ribose CAS No. 141979-56-8

1,5-Di-O-acetyl-2,3-isopropylidene-D-ribose

Cat. No.: B1140049
CAS No.: 141979-56-8
M. Wt: 274.27
InChI Key:
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Description

1,5-Di-O-acetyl-2,3-isopropylidene-D-ribose: is a derivative of D-ribose, a naturally occurring sugar. This compound is characterized by the presence of acetyl and isopropylidene groups, which provide it with unique chemical properties. It is commonly used in organic synthesis and has applications in various scientific fields, including chemistry, biology, and medicine.

Scientific Research Applications

1,5-Di-O-acetyl-2,3-isopropylidene-D-ribose has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in carbohydrate metabolism and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

Target of Action

1,5-O-diacetyl-2,3-O-isopropylidene-D-ribofuranoside is a type of β-D-ribofuranoside . β-D-ribofuranosides are commonly found in living organisms both in the form of N- and O-glycosides . They play essential functions in living organisms, such as being involved in intermediary metabolism, cell signaling, and the biosynthesis of macromolecules . Therefore, the primary targets of this compound could be the enzymes or proteins involved in these processes.

Mode of Action

The compound interacts with its targets through its specific conformational preferences . Based on the 1H NMR spectra, DFT calculations, and X-ray analysis, the E0-like and E4-like conformations adopted by these furanosides are identified . These conformations allow the compound to interact with its targets in a specific manner, leading to changes in the targets’ functions.

Biochemical Pathways

The compound affects the biochemical pathways related to intermediary metabolism, cell signaling, and the biosynthesis of macromolecules . The specific effects on these pathways would depend on the exact targets of the compound and their roles in these pathways.

Pharmacokinetics

The compound is soluble in acetone, chloroform, dichloromethane, and methanol , which suggests that it may have good bioavailability

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors. For instance, the pH and temperature of the environment could affect the compound’s conformation and, therefore, its interaction with its targets . Additionally, the presence of other molecules could affect the compound’s solubility and bioavailability .

Future Directions

Future research could focus on the creation and development of novel drug-like candidates that may stimulate, inhibit or interfere with cellular processes in cells, where metabolism and cellular signaling crucially rely on a constant supply of NAD+ .

Biochemical Analysis

Biochemical Properties

1,5-O-diacetyl-2,3-O-isopropylidene-D-ribofuranoside is involved in various biochemical reactions due to its structural similarity to ribonucleosides. It interacts with enzymes such as ribonucleases and glycosidases, which recognize the ribose moiety and catalyze its cleavage or modification. The acetyl and isopropylidene groups can influence the binding affinity and specificity of these enzymes, potentially altering the reaction kinetics and outcomes .

Cellular Effects

1,5-O-diacetyl-2,3-O-isopropylidene-D-ribofuranoside affects cellular processes by mimicking natural ribonucleosides. It can be incorporated into nucleic acids, affecting gene expression and cellular metabolism. The compound has been shown to influence cell signaling pathways, particularly those involving ribose-phosphate intermediates. This can lead to changes in cellular functions such as proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 1,5-O-diacetyl-2,3-O-isopropylidene-D-ribofuranoside exerts its effects through binding interactions with enzymes and other biomolecules. The acetyl groups can act as protective groups, preventing premature degradation and allowing the compound to reach its target sites. The isopropylidene group can enhance the compound’s stability and facilitate its interaction with specific binding sites on enzymes, leading to inhibition or activation of enzymatic activity .

Dosage Effects in Animal Models

The effects of 1,5-O-diacetyl-2,3-O-isopropylidene-D-ribofuranoside vary with different dosages in animal models. At low doses, the compound can enhance cellular functions and promote metabolic activity. At high doses, it can exhibit toxic effects, leading to cellular damage and adverse physiological responses. Threshold effects have been observed, indicating that careful dosage optimization is necessary for therapeutic applications .

Metabolic Pathways

1,5-O-diacetyl-2,3-O-isopropylidene-D-ribofuranoside is involved in metabolic pathways related to ribose metabolism. It interacts with enzymes such as ribokinase and ribose-phosphate pyrophosphokinase, which catalyze the phosphorylation and conversion of ribose derivatives. These interactions can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, 1,5-O-diacetyl-2,3-O-isopropylidene-D-ribofuranoside is transported and distributed through specific transporters and binding proteins. The compound can be taken up by cells via nucleoside transporters and localized to specific cellular compartments. Its distribution can be influenced by factors such as cellular uptake efficiency, binding affinity, and intracellular localization .

Subcellular Localization

The subcellular localization of 1,5-O-diacetyl-2,3-O-isopropylidene-D-ribofuranoside is determined by its chemical properties and interactions with cellular components. The compound can be directed to specific organelles such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects. Targeting signals and post-translational modifications can play a role in directing the compound to its functional sites within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Di-O-acetyl-2,3-isopropylidene-D-ribose typically involves the protection of the hydroxyl groups of D-ribose. The process begins with the formation of the isopropylidene acetal by reacting D-ribose with acetone in the presence of an acid catalyst. This step protects the 2,3-hydroxyl groups. Subsequently, the remaining hydroxyl groups are acetylated using acetic anhydride and a base such as pyridine .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,5-Di-O-acetyl-2,3-isopropylidene-D-ribose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

1,5-Di-O-acetyl-2,3-isopropylidene-D-ribose can be compared with other similar compounds, such as:

These compounds share some chemical properties but differ in their specific reactivities and applications, highlighting the uniqueness of this compound.

Properties

IUPAC Name

[(3aR,6R,6aR)-4-acetyloxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O7/c1-6(13)15-5-8-9-10(19-12(3,4)18-9)11(17-8)16-7(2)14/h8-11H,5H2,1-4H3/t8-,9-,10-,11?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHXYQWRRURBBJ-QHPFDFDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C2C(C(O1)OC(=O)C)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]2[C@H](C(O1)OC(=O)C)OC(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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